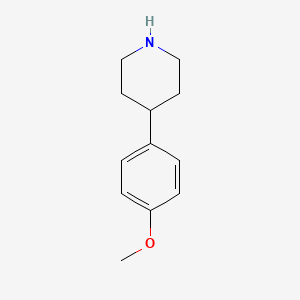

4-(4-Methoxyphenyl)piperidine

Description

Overview of Piperidine (B6355638) Derivatives in Modern Chemical Science

Piperidine, a six-membered ring containing a nitrogen atom, is a structural motif found in numerous pharmaceuticals and biologically active alkaloids. nih.govencyclopedia.pubnih.gov Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.govresearchgate.net The prevalence of the piperidine scaffold is due to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability and receptor binding. researchgate.net The scientific community continuously explores new piperidine-based structures for potential therapeutic applications. encyclopedia.pub

Strategic Importance of the 4-Methoxyphenyl (B3050149) Moiety within Piperidine Scaffolds

The attachment of a 4-methoxyphenyl group to the piperidine ring is a strategic design choice in medicinal chemistry. This moiety, consisting of a benzene (B151609) ring substituted with a methoxy (B1213986) group, can significantly impact a molecule's biological activity. vulcanchem.com The methoxy group can enhance lipophilicity, which may improve a compound's ability to cross cell membranes. Furthermore, the 4-methoxyphenyl group can engage in specific interactions with biological targets, such as fitting into lipophilic pockets in receptor binding sites, thereby influencing the molecule's efficacy and selectivity. vulcanchem.com In some contexts, this group has been found to be crucial for the biological activity of certain compounds. scispace.com

Current and Future Research Trajectories for 4-(4-Methoxyphenyl)piperidine

Current research on this compound and its derivatives is multifaceted. In medicinal chemistry, it serves as a key building block for synthesizing more complex molecules with potential therapeutic applications, including novel inhibitors for various enzymes and receptors. nih.govnih.gov For instance, derivatives have been investigated for their potential as anticonvulsants and for their activity at serotonin (B10506) and dopamine (B1211576) receptors. smolecule.comshahed.ac.ir

Future research is likely to continue exploring its utility as a versatile synthetic intermediate. The development of new synthetic methodologies to create diverse libraries of this compound derivatives will be crucial for discovering new drug candidates. Additionally, its application in materials science, although less explored, presents a potential avenue for future investigation, including its use in the synthesis of novel polymers or catalysts. evitachem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67259-62-5 |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

Note: This data is compiled from publicly available chemical databases. scbt.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRQRAYQLAPLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986440 | |

| Record name | 4-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67259-62-5 | |

| Record name | 4-(4-Methoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67259-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methoxyphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 4 4 Methoxyphenyl Piperidine and Analogues

Ring-Forming Reactions for the Piperidine (B6355638) Core

The construction of the piperidine ring is the cornerstone of synthesizing 4-(4-methoxyphenyl)piperidine. Various strategies have been devised, ranging from classical cyclization reactions to modern multi-component approaches.

Cyclization Strategies

Cyclization reactions, which involve the formation of the heterocyclic ring from an acyclic precursor, are fundamental to piperidine synthesis. These can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular cyclization involves a single molecule containing all the necessary atoms to form the ring. These approaches offer excellent control over regiochemistry. A notable method is the intramolecular hydroamination/cyclization cascade of alkynes. For instance, an acid-mediated reaction can functionalize an alkyne to form an enamine, which generates an iminium ion. A subsequent reduction step leads to the formation of the piperidine ring nih.gov. Another approach involves the carbonyl ene and Prins cyclizations of aldehydes containing an amine and an alkene. These reactions can proceed via a mechanism with significant carbocationic character, allowing for the formation of 3,4-disubstituted piperidines nih.gov. The choice of a Brønsted or Lewis acid catalyst can influence whether the kinetic (cis) or thermodynamic (trans) product is formed nih.gov.

Intermolecular strategies involve the reaction of two or more separate molecules to build the piperidine scaffold. These methods are often convergent and allow for greater diversity in the final products. One common approach is the [5+1] annulation, where a five-atom chain (often from a diol or dihalide) reacts with an amine, which provides the nitrogen atom for the ring nih.govorganic-chemistry.org. A modular and highly diastereoselective [5+1] cyclization approach has been reported for N-(hetero)aryl piperidines, utilizing a reductive amination/aza-Michael reaction sequence acs.org. This method rapidly constructs complex polysubstituted piperidine rings from heterocyclic amines and carbonyl electrophiles acs.org. Additionally, tunable [4+2] annulations between olefins and bifunctional reagents provide another route to the piperidine core nih.govrsc.org. An electroreductive cyclization using an imine and a terminal dihaloalkane has also been successfully demonstrated, particularly in a flow microreactor, which enhances efficiency compared to conventional batch reactions beilstein-journals.org.

Reductive Annulation and Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of substituted pyridines is one of the most direct methods for synthesizing corresponding piperidines. This approach is attractive because of the wide availability of pyridine precursors. The aromaticity of the pyridine ring, however, presents a challenge, often requiring harsh conditions such as high temperatures and pressures nih.gov.

Modern advancements have introduced more efficient and milder catalytic systems.

Homogeneous Catalysis : Iridium(III)-catalyzed ionic hydrogenation has been shown to be a robust and selective method for reducing multi-substituted pyridines. This technique is tolerant of sensitive functional groups like nitro, azido, and bromo groups and can be performed with low catalyst loadings chemrxiv.org.

Heterogeneous Catalysis : Catalysts based on ruthenium, rhodium, and palladium are highly effective. For example, Ru-Pd/Ac and Ru-Pt/γ-Al2O3 catalysts have demonstrated very high activity for the hydrogenation of pyridine and its derivatives, with conversions reaching 100% under certain conditions researchgate.net.

Electrocatalytic Hydrogenation : An alternative to traditional catalytic systems is electrocatalytic hydrogenation. Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridines can be hydrogenated to piperidines at ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas or acidic additives nih.govacs.orgresearchgate.net. This method has achieved quantitative conversion of pyridine to piperidine with high yield and current efficiency acs.org.

| Catalyst/Method | Substrate | Conditions | Yield | Reference |

| Iridium(III) Complex | Methyl picolinate | 50 bar H₂, TFA, Methanol, RT | High | chemrxiv.org |

| Ru-Pd/Ac | Pyridine | Varies | ~100% | researchgate.net |

| Rh on Carbon | Pyridine | Ambient Temp & Pressure | 98% | nih.govacs.org |

This table provides a summary of selected catalytic methods for the hydrogenation of pyridine derivatives.

Multi-Component Reactions (MCRs) for Substituted Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. MCRs are advantageous for creating molecular diversity and complexity in a single step, avoiding the need to isolate intermediates acs.org.

Several MCR strategies have been developed for the synthesis of highly functionalized piperidines. A common approach involves the condensation of an aromatic aldehyde (such as 4-methoxybenzaldehyde), an amine, and a β-ketoester semanticscholar.org. This pseudo five-component reaction can be catalyzed by substances like sodium lauryl sulfate in water, making it an environmentally friendly process semanticscholar.org. Another powerful MCR involves the reaction of substituted β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate to generate structurally diverse piperidines acs.org. These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and Mannich-type reactions, leading to the stereoselective formation of the piperidine ring researchgate.net.

| Reactants | Catalyst/Solvent | Key Features | Reference |

| Aromatic Aldehydes, Anilines, β-Ketoesters | Sodium Lauryl Sulfate / Water | Green synthesis, room temperature, good yields | semanticscholar.org |

| β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, Ammonium Acetate | Not specified | Pseudo five-component, high functionalization | acs.org |

| Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Dual-functional ionic liquid / Ethanol | Good yields, easy work-up, short reaction times | researchgate.net |

| Nitrostyrenes, Aromatic Aldehydes, Dialkyl Malonates, Ammonium Acetate | Not specified | Four-component, highly stereoselective | acs.org |

This table summarizes various multi-component reaction strategies for synthesizing substituted piperidines.

Stereoselective and Enantioselective Synthetic Routes

The biological activity of chiral piperidines is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic routes is of paramount importance.

A variety of strategies have been employed to control the stereochemical outcome of piperidine synthesis.

Chiral Auxiliaries : The use of inexpensive and commercially available chiral auxiliaries, such as α-methyl benzylamine, can be used to form chiral aldimines in situ. A subsequent three-component vinylogous Mannich-type reaction can then produce chiral dihydropyridinone compounds, which serve as versatile intermediates for building a variety of chiral piperidine structures rsc.org.

Asymmetric Catalysis : Rhodium-catalyzed asymmetric reactions represent a powerful tool. A key strategy involves a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a protected dihydropyridine acs.org. This method provides access to enantioenriched 3-aryl-tetrahydropyridines, which can be further reduced to the corresponding 3-arylpiperidines with high enantioselectivity and broad functional group tolerance acs.org.

Kinetic Resolution : This technique can be applied to racemic piperidine derivatives. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved by deprotonation using a chiral base system like n-BuLi and (−)-sparteine nih.govacs.org. This selectively deprotonates one enantiomer, allowing for the separation and synthesis of enantioenriched functionalizable piperidine fragments nih.gov.

Chemo-enzymatic Methods : Combining chemical synthesis with biocatalysis offers a sustainable and highly selective approach. A stereoselective one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines nih.gov. This chemo-enzymatic dearomatization of activated pyridines has been successfully applied to the synthesis of key intermediates for several pharmaceutical drugs nih.gov.

Substrate-Controlled Diastereoselection : In reactions like the gold-catalyzed cyclization of N-homopropargyl amides, excellent diastereoselectivities can be achieved. This sequence, involving cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, provides a highly flexible and diastereoselective [5+1] cycloaddition approach to piperidin-4-ols nih.gov.

| Method | Approach | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Asymmetric Catalysis | Reductive Heck Reaction | Rhodium complex / Chiral ligand | High enantioselectivity (ee) | acs.org |

| Chiral Auxiliary | Vinylogous Mannich Reaction | Chiral α-methyl benzylamine | Chiral dihydropyridinone intermediates | rsc.org |

| Chemo-enzymatic Cascade | Dearomatization | Amine oxidase / Ene imine reductase | High enantioselectivity (ee) | nih.gov |

| Kinetic Resolution | Deprotonation | n-BuLi / (-)-sparteine | High enantiomeric ratios (er) | nih.govacs.org |

| Substrate Control | [5+1] Cycloaddition | Gold catalyst / Catecholborane | High diastereoselectivity (dr) | nih.gov |

This table highlights key stereoselective and enantioselective strategies for the synthesis of chiral piperidine derivatives.

Introduction of the 4-Methoxyphenyl (B3050149) Substituent

The key synthetic challenge in the preparation of this compound lies in the formation of the carbon-carbon bond between the piperidine ring and the 4-methoxyphenyl moiety. Several modern synthetic methods have proven effective in achieving this transformation.

Nucleophilic aromatic substitution (SNAr) provides a direct route for the formation of aryl-heterocycle bonds. In this approach, a nucleophilic piperidine derivative attacks an activated aromatic ring bearing a suitable leaving group. For the synthesis of arylpiperidines, this typically involves an electron-deficient aromatic system. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent departure of the leaving group restores the aromaticity of the ring.

For this methodology to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. nih.gov While direct SNAr on non-activated 4-methoxy-substituted aromatics is generally not feasible, this strategy can be employed with appropriately substituted precursors. The general mechanism for an SNAr reaction is depicted below:

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| Activated Aryl Halide | Piperidine | Polar aprotic solvent, base | 4-Arylpiperidine |

| 2,4-Dinitrochlorobenzene | Piperidine | Basic solution | 1-(2,4-dinitrophenyl)piperidine |

This interactive table provides a general overview of the reactants and conditions for SNAr reactions.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Methodologies such as the Suzuki-Miyaura, Negishi, and direct C-H arylation are particularly relevant for the synthesis of this compound and its analogues.

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgdiva-portal.org For the synthesis of this compound, this can be achieved by coupling 4-methoxyphenylboronic acid with a piperidine derivative bearing a leaving group (e.g., a halide or triflate) at the 4-position. Conversely, a 4-borylated piperidine can be coupled with 4-bromoanisole or a related electrophile. organic-chemistry.org The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. diva-portal.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a palladium or nickel catalyst. organic-chemistry.org This method exhibits high functional group tolerance and can be applied to the synthesis of 4-arylpiperidines.

Direct C-H arylation represents a more atom-economical approach, where a C-H bond on the piperidine ring is directly coupled with an aryl halide. acs.orgnih.govimperial.ac.uk This strategy often requires a directing group to achieve regioselectivity. For instance, an N-acyl or other coordinating group on the piperidine nitrogen can direct the palladium catalyst to activate a specific C-H bond for subsequent arylation. imperial.ac.ukrsc.org

| Coupling Reaction | Aryl Source | Piperidine Precursor | Catalyst System |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 4-Halopiperidine derivative | Pd(0) catalyst, base |

| Negishi | 4-Methoxyphenylzinc halide | 4-Halopiperidine derivative | Pd(0) or Ni(0) catalyst |

| Direct C-H Arylation | 4-Bromoanisole | N-Protected piperidine | Pd(II) catalyst, directing group |

This interactive table summarizes key palladium-catalyzed coupling reactions for the synthesis of 4-arylpiperidines.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde, and a primary or secondary amine. researchgate.netnih.gov This reaction is a powerful tool for the synthesis of nitrogen-containing compounds, including piperidine derivatives. researchgate.netnih.gov In the context of this compound synthesis, a modified Mannich-type approach or a multi-step sequence involving a Mannich reaction can be envisioned.

A classic approach to piperidin-4-ones, which are precursors to 4-arylpiperidines, involves the condensation of an aldehyde, a primary amine, and a ketone. For example, the reaction of an appropriate aldehyde, methylamine, and a dialkyl ketone can lead to the formation of a piperidin-4-one ring system. Subsequent manipulation of the ketone functionality can allow for the introduction of the 4-methoxyphenyl group.

More advanced, stereoselective Mannich reactions have been developed that allow for the construction of complex piperidine alkaloids. researchgate.net These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenters. While not a direct one-pot synthesis of this compound, the Mannich reaction provides access to key piperidine-based intermediates that can be further elaborated to the target compound.

Functionalization and Derivatization at Various Positions

Once the this compound core is assembled, further functionalization can be carried out to synthesize a diverse range of analogues. This includes modifications at the nitrogen atom of the piperidine ring and on the phenyl ring.

The secondary amine of the piperidine ring in this compound is a common site for functionalization. N-alkylation can be readily achieved by reacting the parent compound with an alkyl halide in the presence of a base. researchgate.net The choice of base, such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine, is crucial to neutralize the hydrogen halide formed during the reaction and to avoid quaternization of the nitrogen atom. researchgate.net

N-acylation is another important transformation, leading to the formation of amides. derpharmachemica.comsemanticscholar.org This is typically accomplished by treating this compound with an acyl chloride or an acid anhydride, often in the presence of a base to scavenge the acid byproduct. derpharmachemica.com These N-acylated derivatives are valuable in their own right and can also serve as intermediates for further synthetic manipulations.

| Reaction | Reagent | Base | Product |

| N-Alkylation | Alkyl halide (e.g., R-Br) | K2CO3, Et3N | N-Alkyl-4-(4-methoxyphenyl)piperidine |

| N-Acylation | Acyl chloride (e.g., R-COCl) | Pyridine, Et3N | N-Acyl-4-(4-methoxyphenyl)piperidine |

This interactive table outlines common N-functionalization strategies for this compound.

The 4-methoxyphenyl group of the title compound is amenable to further functionalization through electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group. libretexts.org This means that it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho to the methoxy group (positions 3 and 5) and para to the methoxy group (which is already substituted by the piperidine ring). Given that the para position is blocked, electrophilic substitution will predominantly occur at the ortho positions.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

These modifications allow for the synthesis of a wide array of analogues with different electronic and steric properties on the phenyl ring, which is crucial for medicinal chemistry applications.

Introduction of Other Chemical Moieties (e.g., Carboxamide, Nitrile, Amine)

The this compound scaffold serves as a versatile platform for the introduction of various functional groups, enabling the exploration of a wide range of chemical space and the development of analogues with diverse properties. Methodologies for incorporating carboxamide, nitrile, and amine moieties are of particular interest in medicinal chemistry and drug discovery.

Carboxamide Moiety Introduction

The introduction of a carboxamide group can be achieved at either the piperidine nitrogen (N-1 position) or at the 4-position of the piperidine ring.

N-Carboxamide Analogues:

A common method for the synthesis of N-carboxamides of this compound involves the reaction of the parent piperidine with an isocyanate. This reaction is typically carried out in an aprotic solvent. For instance, the reaction of a substituted piperidine with trichloroacetylisocyanate in dry tetrahydrofuran (THF) at 0°C, followed by treatment with ammonia-saturated acetonitrile (B52724), can yield the corresponding N-carboxamide. This method has been used to synthesize analogues such as 4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylic acid amide, which was obtained in a 70% yield prepchem.com.

Another approach involves the use of coupling agents to form an amide bond between the piperidine nitrogen and a carboxylic acid. Various coupling agents, including dicyclohexylcarbodiimide (DCC) and newer reagents like dodecamethoxy-neopentasilane, can facilitate this transformation under solvent-free conditions, offering good to excellent yields dtic.milorganic-chemistry.org.

Representative N-Carboxamide Analogues of 4-(Aryl)piperidines:

| Compound Name | Starting Piperidine | Reagent | Solvent | Yield (%) | Reference |

| 4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylic acid amide | 4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine | Trichloroacetylisocyanate, NH3/CH3CN | THF | 70 | prepchem.com |

| 4-[4-(p-fluorophenyl)butyl]-N-(p-methoxyphenyl)-1-piperazinecarboxamide hydrochloride | N/A | N/A | N/A | N/A | nih.gov |

C-4 Carboxamide Analogues:

The synthesis of carboxamides at the 4-position of the piperidine ring typically starts from a precursor bearing a carboxylic acid or an ester at this position. Standard amide bond formation protocols can then be employed. These methods involve the activation of the carboxylic acid, often with reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or by forming an active ester with N-hydroxysuccinimide, followed by reaction with the desired amine chim.it.

Nitrile Moiety Introduction

The introduction of a nitrile group at the 4-position of the this compound scaffold is a key transformation for creating valuable intermediates.

A primary method for this conversion is the Strecker synthesis , which involves the reaction of a 4-piperidone precursor with an amine (or ammonia) and a cyanide source, such as potassium cyanide organic-chemistry.orgwikipedia.orgnih.govgoogle.com. This three-component reaction forms an α-aminonitrile. For example, the synthesis of 4-cyano-4-(3-methoxyphenyl)-1-methylpiperidine has been reported from the corresponding 4-piperidone prepchem.com.

Another strategy for introducing a nitrile group is through the dehydration of a 4-carboxamide derivative . Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this transformation, converting the primary amide into a nitrile thermofisher.comresearchgate.net.

Representative 4-Cyano-4-(Aryl)piperidine Analogues:

| Compound Name | Starting Material | Reagents | Yield (%) | Reference |

| 4-Cyano-4-(3-methoxyphenyl)-1-methylpiperidine | 4-(3-methoxyphenyl)-1-methylpiperidin-4-one | KCN, NH4Cl | N/A | prepchem.com |

| 4-Cyanopiperidine hydrochloride | Piperidine-4-carboxamide | POCl₃ | 29.7 | researchgate.net |

| 1-Trifluoroacetyl-4-cyanopiperidine | Isonipecotamide | Trifluoroacetic anhydride | 27.1 (after hydrolysis) | researchgate.net |

Amine Moiety Introduction

The introduction of an amine group at the 4-position of the this compound ring can be accomplished through several synthetic routes.

A prevalent method is the reductive amination of a 4-(4-methoxyphenyl)piperidin-4-one precursor. This reaction involves treating the ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the corresponding 4-amino derivative chim.itresearchgate.netnih.gov. This method is versatile and allows for the introduction of primary, secondary, and tertiary amines by selecting the appropriate amine reagent.

Alternatively, the amine functionality can be introduced via a Curtius rearrangement of a this compound-4-carbonyl azide organic-chemistry.orgnih.govwikipedia.orgnih.govthermofisher.com. The acyl azide, typically generated from the corresponding carboxylic acid, rearranges upon heating to form an isocyanate, which can then be hydrolyzed to the primary amine. This method offers a pathway to primary amines with retention of configuration.

Another approach involves the reduction of a 4-oxime derivative. The synthesis of 4-amino-3-(4-methoxyphenyl)-1-methyl-piperidine has been achieved by the hydrogenation of 3-(4-methoxyphenyl)-1-methyl-4-piperidone oxime using Raney nickel as a catalyst prepchem.com.

Representative 4-Amino-4-(Aryl)piperidine Analogues:

| Compound Name | Synthetic Method | Precursor | Reagents | Reference |

| 4-Amino-3-(4-methoxyphenyl)-1-methyl-piperidine | Reduction of oxime | 3-(4-methoxyphenyl)-1-methyl-4-piperidone oxime | Raney Nickel | prepchem.com |

| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | Reductive amination | N-Boc-piperidin-4-one and 3,4-dichloroaniline | N/A | researchgate.net |

| 4-Amino-4-phenylpiperidines | Strecker-type reaction followed by Grignard | 1-Protected-4-piperidone | KCN, Amine, Phenylmagnesium halide | google.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Conformational Analysis and its Influence on Bioactivity

The piperidine (B6355638) ring is not a static, flat structure; it exists in a dynamic equilibrium of various conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The orientation of the 4-(4-methoxyphenyl) group, either in an axial or equatorial position, profoundly influences the molecule's interaction with its biological target.

Research on related 4-arylpiperidine structures, such as 4-alkyl-4-(m-hydroxyphenyl)piperidines, has provided valuable insights into the conformational preferences of this class of compounds. Energy-conformational calculations have indicated that analogues with 4-alkyl substituents tend to favor a phenyl axial conformation. nih.gov This preference is a deviation from the typical expectation where bulky substituents prefer the more sterically favored equatorial position. This axial preference can be crucial for aligning key pharmacophoric features with the receptor binding site.

For 4-(4-Methoxyphenyl)piperidine itself, the interplay of steric and electronic factors dictates the equilibrium between the axial and equatorial conformers. The methoxy (B1213986) group, with its electronic properties, can influence the rotational barrier of the phenyl ring and its preferred orientation. The specific bioactivity of a given derivative is often linked to the energetic favorability of adopting the "active" conformation, which may be either axial or equatorial depending on the specific receptor pocket.

Elucidating the Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of this compound can be finely tuned by introducing various substituents at different positions of the molecule. These modifications can alter the compound's affinity, selectivity, and efficacy for its biological targets.

The nitrogen atom of the piperidine ring is a key site for modification. The nature of the substituent on this nitrogen (the N-substituent) plays a pivotal role in determining the pharmacological activity. Studies on various piperidine derivatives have shown that the size, lipophilicity, and electronic properties of the N-substituent can dramatically influence receptor binding.

For instance, in a series of N-substituted phenyldihydropyrazolones with a piperidine linker, the polarity of the compounds was found to significantly affect their activity. frontiersin.org Generally, less polar (more lipophilic) N-substituents resulted in better biological activity. frontiersin.org This suggests that the N-substituent may be involved in hydrophobic interactions within the receptor's binding pocket.

The table below illustrates the impact of different N-substituents on the biological activity of a hypothetical series of this compound derivatives, based on general SAR principles.

| N-Substituent | Predicted Activity | Rationale |

| -H (unsubstituted) | Low to moderate | Small size, may lack key interactions. |

| -CH3 (Methyl) | Moderate | Small alkyl group, can explore small hydrophobic pockets. |

| -CH2CH3 (Ethyl) | Moderate to high | Increased lipophilicity can enhance binding. |

| -CH2Ph (Benzyl) | High | Aromatic ring can engage in π-π stacking or hydrophobic interactions. |

| -(CH2)2Ph (Phenethyl) | Potentially high | Increased flexibility and lipophilicity. |

This table is illustrative and based on general principles of medicinal chemistry.

In studies of 4-alkyl-4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent from hydrogen to t-butyl had a pronounced effect on both receptor binding affinities and analgesic potencies. nih.gov This highlights the sensitivity of the receptor to the steric bulk at this position. The introduction of substituents can also influence the axial-equatorial equilibrium of the 4-aryl group, further modulating bioactivity.

The methoxy group (-OCH3) on the phenyl ring is a critical determinant of the pharmacological profile of this compound. Its position (ortho, meta, or para) and the presence of other derivatives can significantly alter the electronic properties of the phenyl ring and its ability to interact with the receptor.

The para-position of the methoxy group, as in this compound, often leads to specific electronic distributions that can be favorable for receptor binding. The methoxy group is an electron-donating group, which can influence hydrogen bonding capabilities and electrostatic interactions. nih.gov Studies on related compounds have shown that even subtle changes, such as moving the methoxy group from the para to the meta or ortho position, can lead to substantial differences in biological activity. mdpi.com

Furthermore, replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) or other electron-donating or -withdrawing groups can be a strategy to fine-tune the activity and selectivity of these compounds.

Ligand-Receptor Interaction Modeling for SAR Elucidation

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions between a ligand like this compound and its receptor at the atomic level. These models can help to rationalize observed SAR data and guide the design of new, more potent analogues.

By docking a series of this compound derivatives into the binding site of a target receptor, researchers can visualize the key interactions that contribute to binding affinity. These interactions may include:

Hydrogen bonds: The nitrogen of the piperidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl ring and any alkyl substituents can engage in hydrophobic interactions with nonpolar amino acid residues in the receptor pocket.

π-π stacking: The aromatic phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π interactions: The protonated piperidine nitrogen can interact with the electron-rich face of an aromatic ring.

A study on dopaminergic ligands involving substituted piperidines and (2-methoxyphenyl)piperazines utilized docking analysis to establish their structure-to-activity relationship, highlighting the importance of specific interactions within the dopamine (B1211576) D2 receptor. researchgate.net Similarly, molecular docking of novel pyridopyrimidine derivatives has been used to understand their binding interactions with the Dopamine 3 receptor. jetir.org These computational approaches provide a framework for understanding how different substituents on the this compound scaffold influence its orientation and interactions within the receptor's binding site, thereby explaining the observed SAR.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic analysis is fundamental to the characterization of 4-(4-Methoxyphenyl)piperidine, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the aromatic protons on the methoxyphenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the range of δ 6.8-7.2 ppm. The methoxy (B1213986) group protons (-OCH₃) resonate as a sharp singlet around δ 3.7-3.8 ppm. The protons on the piperidine (B6355638) ring exhibit more complex signals in the aliphatic region (δ 1.5-3.5 ppm), often showing multiplets due to spin-spin coupling. The proton attached to the nitrogen (N-H) may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the methoxy carbon (around 55 ppm), the aliphatic carbons of the piperidine ring (typically in the 30-50 ppm range), and the aromatic carbons (in the 114-160 ppm range). The carbon atom of the benzene ring attached to the oxygen of the methoxy group is the most deshielded among the aromatic carbons.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic H (ortho to OCH₃) | 6.80 - 6.90 (d) | Methoxy C (-OCH₃) | ~55.2 |

| Aromatic H (meta to OCH₃) | 7.10 - 7.20 (d) | Piperidine C4 | ~42.0 |

| Methoxy H (-OCH₃) | ~3.78 (s) | Piperidine C2, C6 | ~46.0 |

| Piperidine H (axial/equatorial) | 1.50 - 3.50 (m) | Piperidine C3, C5 | ~34.0 |

| Amine H (-NH) | Variable (br s) | Aromatic C (ipso, C-N) | ~135.0 |

| Aromatic C (ortho to OCH₃) | ~114.0 | ||

| Aromatic C (meta to OCH₃) | ~128.0 | ||

| Aromatic C (para, C-O) | ~158.0 |

Note: Predicted values are based on spectral data of analogous compounds. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, 'br s' denotes broad singlet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A notable feature is the N-H stretching vibration of the secondary amine, which typically appears as a moderate band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and methoxy group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1500-1610 cm⁻¹ region. A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is expected around 1245 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1610 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Note: Values are based on typical ranges for the specified functional groups and data from related compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methoxy-substituted benzene ring. This system gives rise to characteristic absorption bands in the UV region. Typically, substituted benzenes exhibit a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) around 250-280 nm. For this compound, the maximum absorption (λmax) is expected to be in the range of 270-280 nm, attributable to the π → π* transitions of the aromatic ring, with the methoxy group acting as an auxochrome that can cause a slight red shift (bathochromic shift).

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₂H₁₇NO, corresponding to a molecular weight of approximately 191.27 g/mol nih.govscbt.com.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 191. The fragmentation pattern is influenced by the structure, with common fragmentation pathways involving the piperidine ring and the methoxyphenyl moiety. Key fragments could arise from the loss of a hydrogen atom, or cleavage of the piperidine ring, leading to characteristic daughter ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The exact mass of this compound is 191.131014166 Da nih.gov. This precise value helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight (Nominal) | 191 g/mol |

| Exact Mass (HRMS) | 191.13101 Da nih.gov |

| Common Adducts (Predicted) | [M+H]⁺, [M+Na]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of piperidine derivatives. A reversed-phase HPLC method is typically employed for compounds like this compound.

A common setup involves a C18 stationary phase column. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of modifiers like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution, especially for basic compounds like piperidines. Detection is often achieved using a UV detector set at a wavelength where the methoxyphenyl chromophore absorbs, typically around 254 nm or the compound's specific λmax. The retention time under specific conditions is a characteristic property used for identification, while the peak area allows for quantification and purity assessment.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of piperidine derivatives. uni.lu This method offers high separation efficiency and provides detailed structural information, making it ideal for forensic and toxicological applications. uni.lunih.gov For the analysis of compounds like this compound, a typical GC-MS system is fitted with a fused-silica capillary column, often coated with a non-polar stationary phase like 100% dimethylpolysiloxane. ugr.es

In a standard procedure, the mass spectrometer is operated in the electron ionization (EI) mode. ugr.es This high-energy ionization technique produces a reproducible fragmentation pattern that serves as a chemical fingerprint for the molecule, allowing for confident identification by comparing the obtained spectrum with reference libraries. For related piperidine compounds, the molecular ion and characteristic fragment ions are monitored. ugr.es Sample preparation for GC-MS analysis can involve liquid-liquid extraction to isolate the analyte from the matrix, followed by derivatization, such as acetylation, to improve volatility and chromatographic performance. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Separation of analyte from other components |

| Stationary Phase | 100% Dimethylpolysiloxane (e.g., DB-1) | Non-polar phase suitable for a wide range of compounds |

| Detector | Mass Spectrometer (MS) | Provides mass information for identification and quantification |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for library matching |

| Sample Preparation | Liquid-Liquid Extraction, Derivatization (e.g., Acetylation) | Isolates analyte and enhances chromatographic properties |

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is an advanced chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. SFC is gaining traction in metabolomics and pharmaceutical analysis due to its ability to analyze a wide range of hydrophilic and hydrophobic compounds with fast re-equilibration times.

The analysis of polar compounds like piperidine derivatives by SFC can be challenging on standard stationary phases due to potential peak tailing. Method development often involves the use of alcohol modifiers and additives to the mobile phase to improve peak shape and selectivity. For instance, additives can mask active sites on the stationary phase surface, leading to better chromatographic performance. The selection of an appropriate stationary phase is critical, and various column chemistries are often screened to achieve the desired separation of target analytes. While specific applications for this compound are not detailed in the searched literature, the principles used for analyzing other polar metabolites, including those derivatized with piperidine-containing tags, are directly applicable.

| Parameter | Description | Relevance |

|---|---|---|

| Mobile Phase | Supercritical Carbon Dioxide (scCO₂) | Primary component, offers low viscosity and high diffusivity |

| Modifier | Alcohols (e.g., Methanol) | Increases mobile phase polarity to elute polar analytes |

| Additive | Ammonium hydroxide, etc. | Improves peak shape by interacting with the stationary phase |

| Stationary Phase | Various (e.g., silica, derivatized phases) | Crucial for achieving selectivity and retention; requires careful selection |

X-ray Crystallography for Definitive Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of a synthesized compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the molecular structure.

While the literature describes the successful use of X-ray crystallography to elucidate the structures of numerous complex molecules containing methoxyphenyl and piperidine moieties, a specific crystal structure for this compound was not found in the searched databases. The determination of its crystal structure would provide crucial data for understanding its solid-state conformation and intermolecular interactions.

Advanced Hyphenated Analytical Techniques (e.g., LC-MS/MS, HPLC-SPE-NMR-TOF-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents one of the most powerful tools for modern chemical analysis. For quantitative studies, liquid chromatography coupled with a triple quadrupole mass spectrometer (LC-QQQ MS) is frequently employed due to its high sensitivity and specificity. This technique is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing matrix interference. The development of a robust LC-MS/MS method involves the careful optimization of both chromatographic conditions (e.g., mobile phase composition, gradient) and mass spectrometric parameters (e.g., declustering potential, collision energy).

For qualitative analysis and structural elucidation of unknown compounds or metabolites, high-resolution mass spectrometry platforms like quadrupole time-of-flight (QTOF) are used. An LC-QTOF/MS system provides accurate mass measurements, enabling the determination of elemental compositions.

A more advanced hyphenated technique, HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance), allows for the definitive structural characterization of analytes in complex mixtures. In this setup, compounds separated by HPLC are trapped on an SPE cartridge. After the analyte is concentrated on the cartridge, it is eluted into an NMR spectrometer for analysis. This technique is particularly useful for distinguishing between isomers and confirming the structure of metabolites tentatively identified by MS.

| Technique | Instrumentation | Primary Application |

|---|---|---|

| LC-MS/MS | Liquid Chromatograph + Triple Quadrupole MS (QQQ) | Targeted, high-sensitivity quantification using MRM |

| LC-QTOF/MS | Liquid Chromatograph + Quadrupole Time-of-Flight MS | Accurate mass measurement for identification and formula determination |

| HPLC-SPE-NMR | HPLC + Solid-Phase Extraction Unit + NMR Spectrometer | Unambiguous structural elucidation of separated compounds |

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte's chemical structure to improve its analytical properties. For piperidines, which contain a secondary amine, derivatization can enhance detectability, improve chromatographic behavior, and increase volatility for GC analysis. nih.gov

A common approach for enhancing the detection of piperidine in reversed-phase HPLC is pre-column derivatization. For instance, piperidine can be reacted with 4-toluenesulfonyl chloride to form a sulfonamide derivative. This derivative often exhibits stronger ultraviolet (UV) absorbance than the parent compound, leading to significantly lower limits of detection. For GC-MS analysis, piperidine-containing compounds can be acetylated to block the polar N-H group, which typically results in improved peak shape and thermal stability. nih.gov

Conversely, the piperidine moiety itself can be incorporated into a derivatization reagent to enhance the analysis of other molecules. Reagents such as N-(4-aminophenyl)piperidine can be used to tag compounds like organic acids. This strategy introduces a high proton affinity group onto the target analyte, allowing for highly sensitive detection using positive mode electrospray ionization (ESI+), which is often more sensitive than the negative mode typically required for underivatized acids.

| Derivatization Reagent | Analyte Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| 4-Toluene Sulfonyl Chloride | Secondary Amine (Piperidine N-H) | Enhance UV detection | RP-HPLC |

| Acetic Anhydride | Secondary Amine (Piperidine N-H) | Improve volatility and peak shape | GC-MS |

| N-(4-aminophenyl)piperidine | Carboxylic Acid | Enable sensitive detection in ESI+ mode | SFC-MS, LC-MS |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-(4-methoxyphenyl)piperidine, a DFT analysis would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Following optimization, a vibrational analysis could be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. For similar molecules, DFT calculations have been used to assign specific vibrational frequencies to the C-H, C-N, C-O, and N-H bonds within the piperidine (B6355638) and methoxyphenyl rings.

Table 1: Illustrative Data from a DFT Vibrational Analysis

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | (Typical Range: 3300-3500) | N-H stretching in the piperidine ring |

| ν(C-H) aromatic | (Typical Range: 3000-3100) | C-H stretching in the phenyl ring |

| ν(C-H) aliphatic | (Typical Range: 2850-3000) | C-H stretching in the piperidine ring |

| ν(C-O-C) | (Typical Range: 1200-1300) | Asymmetric C-O-C stretching of the methoxy (B1213986) group |

| δ(CH₂) | (Typical Range: 1400-1500) | CH₂ bending (scissoring) in the piperidine ring |

Note: This table is illustrative. Actual values for this compound would require a specific DFT calculation.

6.1.2. HOMO-LUMO Energy Analysis and Charge Transfer PropertiesThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state. This analysis would also reveal the distribution of these orbitals across the this compound structure, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance. This is fundamental to understanding intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation.

Molecular Electrostatic Surface Potential (MESP) Analysis

A Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other molecules. Different colors on the MESP surface indicate different values of the electrostatic potential:

Red: Regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen and nitrogen). These areas are prone to electrophilic attack.

Blue: Regions of positive potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MESP analysis would likely show a negative potential (red) around the oxygen of the methoxy group and the nitrogen of the piperidine ring, and a positive potential (blue) around the N-H proton.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the phenyl and piperidine rings and a flexible piperidine ring, MD simulations can explore its conformational landscape.

By simulating the molecule's motion over a period of time (from nanoseconds to microseconds), researchers can identify the most stable and frequently occurring conformations (shapes) of the molecule. This provides insight into its dynamic behavior in different environments, such as in a solvent or interacting with a biological target.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

A docking study of this compound would involve placing the molecule into the binding site of a specific protein target. A scoring function is then used to estimate the binding energy, with more negative scores typically indicating a more favorable binding interaction. The results would provide a hypothetical 3D model of the ligand-receptor complex, showing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the binding.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For scaffolds related to this compound, such as 4-phenylpiperidine (B165713) derivatives, QSAR studies have been instrumental in understanding the structural requirements for specific biological targets.

A notable application of QSAR in this chemical class involves the study of 4-phenylpiperidine derivatives as µ-opioid agonists. nih.gov In such studies, a variety of molecular descriptors are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, including electronic, steric, and topological features. A nonlinear QSAR model was developed for a series of 4-phenylpiperidine derivatives using a back-propagation neural network method. nih.gov This model successfully correlated the molecular descriptors with the known analgesic activities of the compounds. nih.gov The robustness of such models is typically validated using both internal and external test sets of compounds to ensure their predictive power.

The primary goal of these QSAR models is to guide the design of new, more potent, or selective analogs. By analyzing the model, researchers can identify which molecular properties are most influential for the desired biological effect. For instance, the model might reveal that specific electronic properties on the phenyl ring or certain steric features of the piperidine ring are critical for activity. This information allows for the rational, in-silico design of novel compounds with potentially improved therapeutic profiles before undertaking their chemical synthesis.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Category | Specific Descriptor Examples | Description |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Geometrical | Molecular Volume, Surface Area, Ovality, Principal Moments of Inertia | Quantifies the size and shape of the molecule, which influences receptor binding. |

| Topological | Connectivity Indices (e.g., Kier & Hall), Wiener Index, Balaban Index | Numerical descriptors of molecular branching and connectivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Represents the lipophilicity and polarizability of the molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often showing excellent agreement with experimental data. openaccesspub.org

The standard computational protocol involves an initial geometry optimization of the molecule to find its most stable conformation (lowest energy state). Following optimization, the spectroscopic properties are calculated. For predicting vibrational spectra (Infrared and Raman), harmonic vibrational frequency calculations are performed. These calculations yield the frequencies of the fundamental vibrational modes of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental IR spectra. openaccesspub.org Potential Energy Distribution (PED) analysis is also frequently employed to provide a detailed assignment of each vibrational mode to specific internal coordinates (e.g., C-H stretch, C=C bend). openaccesspub.org

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then obtained by subtracting the calculated shielding value of the nucleus of interest from the shielding value of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory. Computational studies on structurally similar molecules, such as 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, have successfully utilized the B3LYP functional with the 6-311++G(d,p) basis set to compute ¹H and ¹³C NMR chemical shifts and IR frequencies. openaccesspub.orgopenaccesspub.org

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Calculated using a representative DFT/GIAO methodology. Values are illustrative of typical computational output.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (N-H) | 1.85 | C (Piperidine C4) | 42.5 |

| H (Piperidine C2/C6 - axial) | 2.70 | C (Piperidine C3/C5) | 33.8 |

| H (Piperidine C2/C6 - equatorial) | 3.15 | C (Piperidine C2/C6) | 45.1 |

| H (Piperidine C3/C5 - axial) | 1.65 | C (Aromatic C1) | 135.2 |

| H (Piperidine C3/C5 - equatorial) | 1.80 | C (Aromatic C2/C6) | 128.9 |

| H (Piperidine C4) | 2.55 | C (Aromatic C3/C5) | 114.3 |

| H (Aromatic C2/C6) | 7.15 | C (Aromatic C4) | 158.1 |

| H (Aromatic C3/C5) | 6.90 | C (Methoxy) | 55.3 |

Table 3: Representative Predicted IR Frequencies and Assignments for this compound (Illustrative) Calculated using a representative DFT methodology (e.g., B3LYP/6-311++G(d,p)). Values are illustrative of typical computational output.

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment (based on PED) |

|---|---|

| 3350 | N-H stretching |

| 3055 | Aromatic C-H stretching |

| 2945 | Asymmetric CH₂ stretching (piperidine) |

| 2850 | Symmetric CH₂ stretching (piperidine) |

| 1610 | Aromatic C=C stretching |

| 1515 | Aromatic C=C stretching |

| 1450 | CH₂ scissoring (piperidine) |

| 1245 | Asymmetric C-O-C stretching (aryl ether) |

| 1175 | In-plane aromatic C-H bending |

| 1030 | Symmetric C-O-C stretching (aryl ether) |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-phenylpiperidine |

| 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine |

Role of 4 4 Methoxyphenyl Piperidine As a Key Synthetic Intermediate and Building Block

Precursor in Pharmaceutical Synthesis

The 4-arylpiperidine motif is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. The specific substitution pattern of 4-(4-Methoxyphenyl)piperidine provides a unique set of steric and electronic properties that chemists can exploit to modulate the pharmacological profiles of target molecules, including their receptor affinity, selectivity, and pharmacokinetic properties.

The 4-arylpiperidine scaffold is the cornerstone of the fentanyl family of synthetic opioids, which are known for their potent analgesic properties. nih.gov These agents primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR). researchgate.netnih.gov The synthesis of potent opioid analgesics often involves the elaboration of a core piperidine (B6355638) structure. nih.gov While specific industrial syntheses of fentanyl analogues like Alfentanil and Sufentanil may start from other precursors such as N-carbethoxy-4-piperidone or 4-anilino-N-phenethylpiperidine (4-ANPP), the fundamental 4-arylpiperidine structure is the critical component responsible for their pharmacological activity. google.comgoogle.comussc.gov

Research into new MOR agonists frequently utilizes the 4-phenylpiperidine (B165713) scaffold to explore structure-activity relationships (SAR). researchgate.net By modifying the substituents on both the phenyl ring and the piperidine nitrogen, chemists can develop compounds with varying affinities and efficacies. The development of ligands with balanced activity at multiple opioid receptors, such as MOR agonism and delta-opioid receptor (DOR) antagonism, has been pursued to find potent analgesics with potentially fewer side effects. nih.govnih.gov

Table 1: Examples of Opioid Receptor Ligands Based on the 4-Substituted Piperidine Scaffold

| Compound Type | Target Receptor(s) | Therapeutic Goal |

|---|---|---|

| 4-Phenylpiperidine Derivatives | µ-opioid receptor (MOR) | Potent Analgesia |

This table illustrates the general application of the 4-substituted piperidine scaffold in opioid research.

The 4-arylpiperidine fragment is also a key structural feature in the design of agents targeting the central nervous system, including antidepressants. nih.gov For instance, the widely used antidepressant Paroxetine contains a 4-(4-fluorophenyl)piperidine (B1272349) core, highlighting the importance of this scaffold in the development of selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govderpharmachemica.com

In the search for new antidepressant agents, researchers have designed and synthesized molecules that combine the 4-arylpiperidine moiety with other biologically active heterocycles. A notable example involves a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives. Within this series, the compound featuring a 4-methoxyphenyl (B3050149) group, specifically 5-(4-Methoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, demonstrated significant antidepressant-like activity in preclinical models. nih.gov Its efficacy was evaluated using the forced swim test (FST), where it showed a substantial difference in immobility time compared to the control group. nih.gov This finding underscores the utility of the this compound structural element as an intermediate for novel antidepressant candidates. nih.gov

Table 2: Preclinical Antidepressant Activity of a 4-Methoxyphenyl-Containing Compound

| Compound | Test Model | Result |

|---|

This table presents specific research findings for a derivative synthesized using a methoxyphenyl-containing scaffold.

Scaffold for the Construction of Complex Organic Molecules

Beyond its role as a direct precursor to specific drug classes, this compound serves as a versatile scaffold for the construction of more intricate molecular architectures. ijnrd.orgnih.gov The term "scaffold" in medicinal chemistry refers to a core structure upon which various functional groups can be appended to create a library of diverse compounds for biological screening.

The piperidine ring provides a three-dimensional, non-planar structure that can orient substituents in specific spatial arrangements, which is often crucial for effective interaction with biological targets like receptors and enzymes. The 4-(4-methoxyphenyl) group endows the scaffold with specific properties:

An Aromatic Handle: The phenyl ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions.

Defined Exit Vector: The substitution at the 4-position of the piperidine ring provides a well-defined point for extending the molecular structure.

This scaffold is employed in the synthesis of novel compounds targeting a range of receptors, including dopamine (B1211576) receptors, where analogues are designed to probe receptor binding sites and improve properties such as brain penetrance. d-nb.infochemrxiv.org The ability to readily modify the piperidine nitrogen and the aromatic ring makes this compound and related structures invaluable tools in discovery chemistry. ijnrd.org

Application in Catalysis and Organic Transformations

The piperidine nucleus itself, due to the basicity of its secondary amine nitrogen, can function as an effective organo-base catalyst in various organic transformations. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts.

Piperidine has been successfully employed as a catalyst in multi-component reactions (MCRs), which are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. Specifically, piperidine has been shown to efficiently catalyze a one-pot, four-component reaction to synthesize structurally diverse and polyfunctionalized 1,4-dihydropyridines at ambient temperature. researchgate.net In this transformation, piperidine acts as a base to facilitate an initial Knoevenagel condensation, a key step that initiates the reaction cascade. researchgate.net

Table 3: Role of Piperidine in a Four-Component Synthesis of 1,4-Dihydropyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Class |

|---|

This table outlines the components of a reaction where the parent piperidine structure is used as a catalyst.

While this research highlights the catalytic activity of the parent piperidine, it establishes a principle that can be extended to its derivatives. The presence of the 4-(4-methoxyphenyl) substituent on the piperidine ring could be used to modulate the catalyst's properties, such as its basicity, solubility, or steric environment, potentially influencing the efficiency and selectivity of such organic transformations.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 4-arylpiperidines, including 4-(4-methoxyphenyl)piperidine, is an area of active research, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional synthetic routes often involve multi-step processes and the use of hazardous reagents. Future research is focused on overcoming these limitations through several innovative approaches.

Another key area is the development of one-pot multicomponent reactions . These reactions, which combine several synthetic steps into a single operation, are highly efficient and atom-economical. growingscience.comgrowingscience.comaipublications.com The use of environmentally benign catalysts and solvents, such as water or ionic liquids, in these reactions is a major focus. growingscience.comgrowingscience.com For example, the use of sodium lauryl sulfate (SLS) as a catalyst in water for the condensation of aldehydes, amines, and β-ketoesters has been shown to be an effective and green method for synthesizing highly substituted piperidines. growingscience.comaipublications.com

Catalytic hydrogenation of the corresponding pyridine precursor, 4-(4-methoxyphenyl)pyridine, is a direct route to this compound. researchgate.net Advances in this area are centered on the development of more sustainable catalysts, such as those based on earth-abundant metals, and the use of greener reaction conditions, including lower pressures and temperatures. researchgate.netrsc.orgrsc.org Continuous-flow hydrogenation processes are also being explored to improve efficiency and safety. d-nb.info

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) | High selectivity, mild reaction conditions, reduced waste. rsc.orgchemrxiv.orgajchem-a.com |

| One-Pot Multicomponent Reactions | Multiple reaction steps in a single vessel | Increased efficiency, reduced solvent use and purification steps. growingscience.comgrowingscience.comaipublications.com |

| Sustainable Catalytic Hydrogenation | Use of green catalysts and reaction conditions | Direct and cleaner route from the corresponding pyridine. researchgate.netrsc.orgrsc.org |

| Use of Green Solvents | Employing water or ionic liquids | Reduced environmental impact and potential for catalyst recycling. wiley.comrushim.rubeilstein-journals.orgnih.gov |

Identification of New Biological Targets and Mechanisms of Action

The piperidine (B6355638) scaffold is a well-established pharmacophore present in numerous approved drugs, and derivatives of this compound are being investigated for a wide range of biological activities. arizona.edunih.gov Future research will likely focus on identifying novel biological targets and elucidating the precise mechanisms of action for this compound and its analogs.

Given the structural similarities to known bioactive molecules, this compound is a promising candidate for targeting neuronal receptors . Research on related arylpiperidine and methoxyphenylpiperazine derivatives suggests potential interactions with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. alfa-chemistry.comuni.lunih.gov Specifically, 4-arylpiperidines have been studied as 5-HT2C receptor agonists, which are of interest for the treatment of various central nervous system disorders. wiley.com The methoxy (B1213986) group on the phenyl ring can significantly influence receptor binding and selectivity. nih.gov Future studies will likely involve extensive screening of this compound against a panel of neuronal receptors to identify new therapeutic opportunities. For instance, some methoxyphenylpiperazine derivatives have shown high affinity for 5-HT1A and 5-HT7 receptors, suggesting potential antidepressant-like activity. nih.gov

Beyond the central nervous system, piperidine derivatives are being explored as potential anticancer agents . nih.gov The arylpiperazine moiety, structurally related to this compound, has been identified in compounds with anti-proliferative activity in various tumor cell lines. nih.gov The mechanisms of action could involve the modulation of signaling pathways crucial for cancer cell growth and survival. nih.gov

The discovery of novel biological targets for this compound will be facilitated by high-throughput screening campaigns and computational approaches. nih.gov Understanding the structure-activity relationships (SAR) will be crucial for optimizing the compound's potency and selectivity for newly identified targets. wiley.com

| Potential Therapeutic Area | Potential Biological Targets | Rationale based on Related Compounds |

| Neurological Disorders | Serotonin (5-HT) and Dopamine (D) receptors | Arylpiperidines are known to interact with these receptors. wiley.comalfa-chemistry.comuni.lunih.gov |

| Pain Management | Opioid receptors (e.g., mu-opioid receptor) | The 4-phenylpiperidine (B165713) scaffold is a key feature of some opioid analgesics. ebi.ac.uk |

| Cancer | Various signaling pathway proteins (e.g., PI3K/mTOR) | Arylpiperazine derivatives have shown anti-proliferative effects. nih.govnih.gov |

| Infectious Diseases | Bacterial enzymes or proteins (e.g., MmpL3 in M. tuberculosis) | 4-phenylpiperidines have been identified as having anti-tubercular activity. nih.gov |